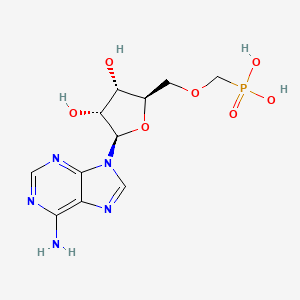

5'-O-(Phosphonomethyl)adenosine

Description

Properties

CAS No. |

77032-40-7 |

|---|---|

Molecular Formula |

C11H16N5O7P |

Molecular Weight |

361.25 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid |

InChI |

InChI=1S/C11H16N5O7P/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(23-11)1-22-4-24(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1 |

InChI Key |

JHLKOPPLXVZFCK-IOSLPCCCSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COCP(=O)(O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COCP(=O)(O)O)O)O)N |

Origin of Product |

United States |

Contextualizing 5 O Phosphonomethyl Adenosine Within Nucleotide Analog Research

5'-O-(Phosphonomethyl)adenosine, a structural analog of adenosine (B11128) monophosphate (AMP), holds a significant position in the field of nucleotide analog research. In this compound, a methylene (B1212753) bridge (-CH2-) replaces the oxygen atom that typically links the phosphorus atom to the 5'-carbon of the ribose sugar. This subtle yet critical modification renders the phosphonate (B1237965) linkage resistant to hydrolysis by enzymes that would normally cleave the phosphoester bond of AMP. This inherent stability is a key feature that makes phosphonate analogs like 5'-O-(Phosphonomethyl)adenosine powerful tools for biochemical and pharmacological studies.

The development of such analogs is a cornerstone of medicinal chemistry and chemical biology, allowing researchers to dissect the roles of natural nucleotides in various cellular processes. These synthetic compounds often act as competitive inhibitors or alternative substrates for enzymes that recognize the natural nucleotide, thereby providing insights into enzyme mechanisms, metabolic pathways, and signaling cascades.

Overview of Its Primary Role As an Enzyme Inhibitor

The primary academic significance of 5'-O-(Phosphonomethyl)adenosine lies in its capacity as an enzyme inhibitor. By mimicking the structure of natural nucleotides, it can bind to the active sites of various enzymes, but due to its modified phosphonate (B1237965) group, it often cannot undergo the typical enzymatic reaction. This leads to competitive inhibition, where the analog competes with the natural substrate for binding to the enzyme.

A prominent example of its inhibitory action is seen with enzymes that utilize AMP or adenosine (B11128) as a substrate or regulator. For instance, it and its derivatives have been studied as inhibitors of enzymes involved in purine (B94841) metabolism and signaling. The replacement of the labile P-O-C bond with a more stable P-C-C linkage is a common strategy in the design of inhibitors for a wide range of enzymes, including kinases, phosphatases, and transferases.

Historical Development and Initial Identification As a Research Tool

The exploration of nucleotide analogs with modified phosphate (B84403) groups has been a field of active research for several decades. The synthesis of compounds containing a phosphonate (B1237965) moiety, where a carbon atom is directly attached to phosphorus, was a significant step forward. These "isosteric" analogs, which have a similar shape and electronic configuration to their natural counterparts, were developed to overcome the inherent instability of natural phosphates in biological systems.

The synthesis of adenosine (B11128) oligonucleotide analogs containing methylene (B1212753) groups in place of phosphodiester 5'-oxygens was reported as a method to create more stable molecules for research. acs.org The initial use of these compounds, including 5'-O-(Phosphonomethyl)adenosine, as research tools was driven by the need to understand the mechanisms of enzymes involved in nucleotide metabolism. Their resistance to enzymatic cleavage allowed for detailed kinetic and structural studies of enzyme-substrate interactions.

Scope of Academic Research in Biological and Chemical Systems

General Synthetic Pathways for Nucleoside 5'-Methylenebis(phosphonate)s

The creation of nucleoside 5'-methylenebis(phosphonate)s, including 5'-O-(Phosphonomethyl)adenosine, relies on several established synthetic routes. These pathways can be broadly categorized into two main approaches: the phosphonylation of appropriately protected nucleosides and direct synthesis methods.

Phosphonylation of Appropriately Protected Nucleosides

A prevalent strategy involves the phosphonylation of nucleosides where reactive hydroxyl and amino groups are masked with protecting groups. This ensures that the phosphonylation occurs selectively at the desired 5'-position.

One common method is the Yoshikawa reaction , which has been adapted for the synthesis of these compounds. researchgate.net This involves reacting a protected nucleoside with a phosphonylating agent like methylenebis(phosphonic dichloride) in a suitable solvent, such as trimethyl phosphate (B84403). researchgate.net The reaction is typically conducted at low temperatures to control reactivity and minimize side products. researchgate.net

Another approach utilizes the Mitsunobu reaction , which facilitates the coupling of a nucleoside with methylenebisphosphonic acid. semanticscholar.org This reaction typically involves a phosphine (B1218219) reagent and an azodicarboxylate to activate the 5'-hydroxyl group for nucleophilic attack by the phosphonate (B1237965).

Furthermore, the nucleophilic displacement of a leaving group at the 5'-position of a nucleoside by salts of methylenebisphosphonic acid is a viable route. semanticscholar.org For instance, 5'-O-tosyl nucleosides can react with tris(tetra-n-butylammonium) methylenebisphosphonate to yield the desired product. semanticscholar.orgacs.org This method, while potentially involving multiple steps for protection and deprotection, is valued for its reliability. semanticscholar.org

The use of activated phosphate or phosphonate substrates is another key strategy. semanticscholar.org For example, 2-(4-Nitrophenylethyl) methylenebis(phosphonate) has been employed as a phosphonylating agent for 2'-deoxynucleosides. tandfonline.com This reagent is first activated with a coupling agent like diisopropylcarbodiimide (DIC) to form a bicyclic intermediate, which then reacts with the protected nucleoside. tandfonline.com

Direct Synthesis Approaches

Direct synthesis methods aim to introduce the phosphonomethyl group with fewer protection and deprotection steps. A significant development in this area is the direct phosphonylation of unprotected nucleosides. researchgate.net Researchers have found that methylenebis(phosphonic dichloride) is more reactive than phosphoryl chloride (POCl3) under Yoshikawa's conditions, allowing for a more direct and faster reaction. researchgate.net This method is typically performed in trimethyl phosphate at low temperatures. researchgate.net

Another direct approach involves the Horner-Wadsworth-Emmons (HWE) reaction. nih.govnih.gov This method starts with a 5'-aldehydic nucleoside, which is then reacted with a phosphonate carbanion. nih.govnih.gov This has been successfully applied to the synthesis of 5'-methylene-bis(pivaloyloxymethyl)(POM)phosphonate furanonucleoside prodrugs. nih.govnih.gov

Synthesis of Purine (B94841) Nucleoside-5'-O-[(phosphonomethyl)phosphonic Acid] Derivatives

The core structure of 5'-O-(Phosphonomethyl)adenosine can be modified at various positions on the purine ring to explore structure-activity relationships and develop new therapeutic agents.

N6-Mono-ar(alk)ylamine and N6,N6-Diar(alk)yl-purine Riboside Synthesis

Derivatives of 5'-O-(Phosphonomethyl)adenosine with substitutions at the N6 position of the adenine (B156593) base are of significant interest. The synthesis of N6-substituted derivatives often begins with a 6-chloropurine (B14466) ribonucleoside. nih.gov This intermediate can then undergo nucleophilic substitution with various amines to introduce the desired N6-mono-ar(alk)ylamine or N6,N6-diar(alk)yl groups. nih.gov Following the modification of the purine base, the 5'-phosphonomethyl group can be introduced using the general synthetic pathways described earlier.

For instance, N6-(n-alkylureido)purine ribonucleosides have been synthesized by reacting (2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine-6-carbamate with an n-alkylamine. nih.gov The resulting nucleoside can then be phosphorylated at the 5'-position. nih.gov

Modified Adenosine (B11128) Analogues (e.g., 6-ethoxy, 6-benzyloxy, 6-benzylthio)

Modifications at the 6-position of the purine ring can also involve the introduction of alkoxy or thioether groups. These syntheses typically start from a 6-halopurine precursor. For example, reaction with sodium ethoxide, sodium benzyloxide, or sodium benzylmercaptan can yield the corresponding 6-ethoxy, 6-benzyloxy, or 6-benzylthio derivatives. Subsequent phosphonylation at the 5'-position would then produce the desired analogues of 5'-O-(Phosphonomethyl)adenosine.

Synthesis of 8-Substituted Adenosine Derivatives

The synthesis of 8-substituted adenosine derivatives often starts with the bromination of adenosine 5'-monophosphate (AMP) at the 8-position. nih.gov The resulting 8-bromo-AMP can then be reacted with various nucleophiles, such as α,ω-diaminoalkanes, to introduce a spacer arm at the 8-position. nih.gov These derivatives can be further modified to create a range of 8-substituted analogues. nih.gov While this specific example starts with AMP, a similar strategy could be adapted to an appropriately protected adenosine nucleoside before the introduction of the 5'-phosphonomethyl group. Another approach involves the synthesis of an 8-spin-labeled analog of AMP, which demonstrates the feasibility of introducing complex substituents at this position. nih.gov

Synthesis of Pyrimidine (B1678525) Nucleoside-5'-O-[(phosphonomethyl)phosphonic Acid] Derivatives

The synthesis of pyrimidine nucleoside-5'-O-[(phosphonomethyl)phosphonic acid] derivatives involves the modification of uracil (B121893) and cytosine nucleosides.

Uracil and Cytosine Nucleoside Modifications

The synthesis of 5'-O-phosphonomethyl derivatives of pyrimidine 2'-deoxynucleosides, such as 2'-deoxyuridine (B118206) and 2'-deoxycytidine, has been achieved through several routes. One common method involves the condensation of a protected nucleoside with a dialkyl p-toluenesulfonyloxymethanephosphonate. For instance, the sodium salts of 3-N,3'-O-bis(benzyloxymethyl)-2'-deoxyuridine and 3-N,3'-O-bis(benzyloxymethyl)-2'-deoxythymidine can be reacted with diethyl p-toluenesulfonyloxymethanephosphonate to yield the corresponding 5'-O-phosphonomethyl derivatives. cas.cz Subsequent deprotection steps, such as hydrogenolysis to remove benzyloxymethyl groups, afford the free 5'-O-phosphonomethyl nucleosides. cas.cz

A significant challenge in the synthesis of these derivatives is the potential for anomerization and cleavage of the nucleosidic bond, particularly during deblocking steps with reagents like bromotrimethylsilane (B50905). cas.cz To circumvent this, alternative protecting groups and deprotection methods have been explored. The use of a benzyloxymethyl group for protecting 2'-deoxyuridine and 2'-deoxythymidine is advantageous as it can be removed under milder hydrogenolysis conditions. cas.cz

For the synthesis of 2'-deoxy-5'-O-phosphonomethylcytidine, a different strategy is employed starting from 4-N-benzoyl-2'-deoxy-3'-O-(tetrahydro-2H-pyran-2-yl)cytidine. This is converted to the diethyl ester of 2'-deoxy-5'-O-phosphonomethylcytidine, which can then be treated with bromotrimethylsilane to yield the final product without significant anomerization or cleavage. cas.cz

Synthesis of 5'-O-Phosphonomethyl Derivatives of Pyrimidine 2'-Deoxynucleosides

The synthesis of 5'-O-phosphonomethyl derivatives of pyrimidine 2'-deoxynucleosides has been a subject of extensive research. A general and effective method for 5'-O-phosphonomethylation involves the reaction of the respective 2',3'-dideoxynucleoside with diethyl [(p-toylsulfonyl)oxy]methanephosphonate in the presence of a strong base like sodium hydride. nih.gov This reaction can lead to both base-phosphonomethylated and sugar-phosphonomethylated products, which can be distinguished using NMR and mass spectrometry. nih.gov

To achieve selective 5'-O-phosphonomethylation, protection of the pyrimidine base is often necessary. While N3-benzoyl protection of uracil or thymine (B56734) has been found to be insufficient to prevent base modification, O4-methyl protection of 2',3'-dideoxyuridine (B1630288) has proven successful. nih.gov The resulting 5'-O-phosphonomethylated derivative can then be converted to the corresponding 2',3'-dideoxyuridine and 2',3'-dideoxycytidine analogues. nih.gov

An alternative approach for preparing 2'-deoxyuridine and 2'-deoxythymidine phosphonomethyl derivatives utilizes a dibenzyl p-toluenesulfonyloxymethanephosphonate synthon. Although this may result in lower yields of the intermediate dibenzyl esters, it avoids the harsh bromotrimethylsilane treatment, thereby reducing the risk of anomerization and cleavage of the nucleoside bond. cas.cz

Synthesis of 5'-Aminoadenosine Derivatives Incorporating Phosphonate Moieties

The synthesis of 5'-aminoadenosine derivatives with phosphonate groups has been explored to create mimics of 5'-mono or diphosphate (B83284) nucleosides. scispace.com These syntheses often start from a key 5'-aminonucleoside intermediate. scispace.com Various phosphonate-containing moieties, such as methyl phosphonate, gem-bisphosphonate, and α-carboxylmethylphosphonate, have been introduced at the 5'-position. scispace.com

One synthetic strategy involves the replacement of the 5'-oxygen atom of adenosine with a nitrogen atom, which allows for di-substitution and the potential for additional interactions within the catalytic site of target proteins. scispace.com The synthesis of these N-substituted 5'-aminoadenosine derivatives has been reported as potential mimics of AMP or ADP. scispace.com

Another approach focuses on the preparation of 5'-amino-5'-phosphono derivatives of pyrimidine nucleosides like cytidine, cytosine arabinoside (ara-C), and uridine. This is achieved via the corresponding nucleoside aldehydes. Phosphite (B83602) addition to imines formed from these aldehydes and p-methoxybenzylamine is an efficient step, and the p-methoxybenzyl group can be subsequently cleaved to yield the parent amino phosphonic acids. nih.gov This phosphite addition has been observed to be diastereoselective. nih.gov

Optimized Reaction Conditions and Yields in Synthetic Procedures

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of 5'-O-(phosphonomethyl)adenosine and its derivatives. For the 5'-O-phosphonomethylation of pyrimidine 2',3'-dideoxynucleosides, the reaction is typically carried out using diethyl [(p-toylsulfonyl)oxy]methanephosphonate in the presence of sodium hydride. nih.gov

In the synthesis of fluorinated acyclic nucleoside phosphonates, the choice of base and solvent is critical. researchgate.net For fluorination reactions using perfluorobutane-1-sulfonyl fluoride, bases with low nucleophilicity and moderate basicity, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are preferred to minimize elimination side reactions. researchgate.net The reaction temperature also plays a significant role; for instance, heating the reaction mixture can significantly reduce the reaction time. researchgate.net

The synthesis of α-aminophosphonates can be efficiently achieved under microwave-assisted, solvent- and catalyst-free conditions through the Kabachnik-Fields reaction. sciforum.net This method involves the condensation of an amine, an oxo compound, and a dialkyl phosphite or a secondary phosphine oxide, with typical reaction temperatures between 80–100 °C and reaction times of 20–30 minutes, resulting in yields of 80–94%. sciforum.net

| Reaction Type | Key Reagents | Typical Conditions | Yield | Reference |

|---|---|---|---|---|

| 5'-O-Phosphonomethylation | Diethyl [(p-toylsulfonyl)oxy]methanephosphonate, Sodium Hydride | - | - | nih.gov |

| Fluorination | Perfluorobutane-1-sulfonyl fluoride, DBU | Toluene, 90°C | 42-50% | researchgate.net |

| Kabachnik-Fields Reaction | Amine, Oxo compound, Dialkyl phosphite | Microwave, 80-100°C, 20-30 min | 80-94% | sciforum.net |

Preparation of Bis(S-acyl-2-thioethyl) Prodrugs of Adenosine 5'-Phosphonate Analogues

To enhance the oral bioavailability of adenosine 5'-phosphonate analogues, prodrug strategies are often employed. One such strategy is the preparation of bis(S-acyl-2-thioethyl) (SATE) ester derivatives. nih.gov These SATE moieties are designed to be labile to carboxyesterases, which would release the active phosphonate drug intracellularly. nih.gov

The synthesis of these prodrugs involves the derivatization of the phosphonate group with S-acyl-2-thioethyl moieties. nih.gov The in vitro stability and activity of these bis(SATE) derivatives have been compared to other prodrugs like bis[(pivaloyloxy)methyl] (POM) derivatives. nih.gov Notably, the bis(tBu-SATE) derivative of 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA) has shown greater stability in human gastric juice and serum compared to its bis(POM) counterpart, suggesting its potential for further development. nih.gov

Synthesis of Adenosine 5'-Phosphorothioylated Polyols

Adenosine 5'-phosphorothioylated polyols represent another class of modified adenosine derivatives. These compounds have been synthesized and evaluated as inhibitors of dinucleoside tetraphosphatases. nih.govnih.gov The synthesis involves the phosphorothioylation of various polyols, such as glycerol, erythritol, and pentaerythritol (B129877), followed by coupling with adenosine. nih.gov

These phosphorothioylated derivatives have generally demonstrated stronger inhibitory activity compared to their O-phosphorylated counterparts. nih.govnih.gov For example, 1,4-di(adenosine-5'-O-phosphorothio)erythritol has been identified as a potent inhibitor of asymmetrical Ap4A hydrolases. nih.govnih.gov Similarly, certain di- and tri(adenosine-5'-O-phosphorothio) derivatives of pentaerythritol have shown very strong inhibition of prokaryotic symmetrical Ap4A hydrolase. nih.govnih.gov

The synthesis of these compounds provides valuable tools for studying the function of enzymes involved in dinucleoside polyphosphate metabolism. nih.gov

Interaction with Ecto-5'-Nucleotidase (CD73)

Ecto-5'-nucleotidase, also known as CD73, is a crucial enzyme in the purinergic signaling pathway. It is primarily responsible for the dephosphorylation of extracellular adenosine monophosphate (AMP) to produce adenosine. nih.gov This extracellular adenosine then acts as a signaling molecule with immunosuppressive functions, making CD73 a significant target in cancer immunotherapy. nih.govnih.gov

Competitive Inhibition Mechanisms

5'-O-(Phosphonomethyl)adenosine and its analogues are recognized as competitive inhibitors of CD73. These molecules structurally resemble the natural substrate, AMP, allowing them to bind to the active site of the enzyme. This binding event prevents the hydrolysis of AMP, thereby blocking the production of adenosine. The competitive nature of this inhibition means that the inhibitor's effectiveness is dependent on the relative concentrations of the inhibitor and the substrate.

Modulation of Extracellular Adenosine Production Pathways

By competitively inhibiting CD73, 5'-O-(Phosphonomethyl)adenosine directly modulates the pathway responsible for the bulk of extracellular adenosine production. nih.gov CD73 is the rate-limiting enzyme in the conversion of extracellular ATP, released from stressed or damaged cells, into adenosine. nih.gov Therefore, inhibition of CD73 by compounds like 5'-O-(Phosphonomethyl)adenosine effectively halts this process, reducing the levels of immunosuppressive adenosine in the cellular microenvironment. morressier.com This modulation is critical in contexts where high levels of extracellular adenosine contribute to pathological conditions, such as in the tumor microenvironment. morressier.com

Evaluation of Inhibitory Potency against Recombinant CD73

The inhibitory potency of 5'-O-(Phosphonomethyl)adenosine and its derivatives against CD73 has been evaluated using recombinant forms of the enzyme. Studies have shown that these compounds can exhibit potent inhibition, with some derivatives reaching low nanomolar Ki values. For instance, fluorescently labeled derivatives of adenosine-5'-O-[(phosphonomethyl)phosphonic acid] (AOPCP) have demonstrated Ki values as low as 2.98 nM against soluble human CD73. nih.gov The inhibitory potency can be influenced by modifications to the inhibitor's structure, such as the nature and length of linkers attached to the molecule. nih.gov It has also been observed that competitive inhibitors like AOPCP derivatives show similar inhibitory potency against both soluble and membrane-anchored forms of CD73. nih.gov

| Inhibitor | Target | Inhibitory Potency (Ki) |

| Fluorescent-labeled AOPCP derivative (14a) | Soluble human CD73 | 2.98 nM |

| Fluorescent-labeled AOPCP derivative (14b) | Soluble human CD73 | 12.6 nM |

| AOPCP derivative (at MDA-MB-231 cells) | Membrane-anchored CD73 | 4.59 nM |

Interaction with Other Phosphohydrolases and ATPases

Beyond its well-documented effects on CD73, 5'-O-(Phosphonomethyl)adenosine and related compounds also interact with other enzymes involved in phosphate metabolism.

Inhibition of Specific Diadenosine Tetraphosphate (B8577671) (Ap4A) Hydrolases

Diadenosine tetraphosphate (Ap4A) is a signaling molecule involved in various cellular processes, and its concentration is regulated by specific hydrolases. bibliotekanauki.pl Analogues of Ap4A have been shown to act as inhibitors of these hydrolases. nih.gov Some adenosine-5'-O-phosphorylated and adenosine-5'-O-phosphorothioylated polyols have been identified as potent competitive inhibitors of both symmetrical and asymmetrical Ap4A hydrolases. nih.gov For example, 1,4-Di(adenosine-5'-O-phosphorothio)erythritol is a strong inhibitor of asymmetrical Ap4A hydrolases from lupin and human sources, with Ki values of 0.15 µM and 1.5 µM, respectively. nih.gov Similarly, certain pentaerythritol derivatives are powerful inhibitors of the prokaryotic symmetrical Ap4A hydrolase. nih.gov

| Inhibitor | Enzyme | Organism/Source | Inhibitory Potency (Ki) |

| 1,4-Di(adenosine-5'-O-phosphorothio)erythritol | Asymmetrical Ap4A hydrolase | Lupin | 0.15 µM |

| 1,4-Di(adenosine-5'-O-phosphorothio)erythritol | Asymmetrical Ap4A hydrolase | Human | 1.5 µM |

| Di(adenosine-5'-O-phosphorothio)-di(phosphorothio)pentaerythritol | Symmetrical Ap4A hydrolase | Prokaryotic | 0.04 µM |

| Tri(adenosine-5'-O-phosphorothio)-phosphorothio-pentaerythritol | Symmetrical Ap4A hydrolase | Prokaryotic | 0.08 µM |

Effects on Histidine Triad Nucleotide-Binding Protein 1 (HINT-1) Phosphoramidase

The Histidine Triad Nucleotide-Binding Protein 1 (HINT-1) is a phosphoramidase that can act on nucleoside 5'-O-phosphorothioates. Specifically, HINT-1 can transform compounds like adenosine 5'-O-thiomonophosphate (5'-AMPS) into their corresponding nucleoside 5'-O-phosphates. sigmaaldrich.com This indicates that HINT-1 can process phosphorothioate (B77711) analogues of adenosine monophosphate, which are structurally related to 5'-O-(Phosphonomethyl)adenosine.

Modulation of Adenosine Kinase and Adenosine Deaminase Activity

The intracellular and extracellular concentrations of adenosine are tightly regulated by two key enzymes: Adenosine Kinase (AK) and Adenosine Deaminase (ADA). Adenosine kinase is a crucial enzyme that controls adenosine levels by phosphorylating it to adenosine 5'-monophosphate (AMP). nih.govnih.gov Adenosine deaminase, conversely, catalyzes the irreversible deamination of adenosine to inosine (B1671953). wikipedia.org Due to its central role, AK is a significant target for therapeutic intervention, as its inhibition can increase the concentration of adenosine, which has protective effects in tissues under stress. nih.govnih.gov

Research has demonstrated that various phosphonate and bisphosphonate derivatives are effective inhibitors of adenosine kinase. nih.gov Compounds such as clodronate and etidronate have been shown to inhibit purified AK activity. nih.gov Given that 5'-O-(Phosphonomethyl)adenosine is a close structural analogue of the product of the AK reaction (AMP), it is positioned to act as a potent modulator of this enzyme. By mimicking the product, it can bind to the active site, potentially acting as a competitive or feedback inhibitor, thereby preventing the phosphorylation of adenosine and leading to an increase in its local concentrations.

Interaction with Purine Nucleoside Phosphorylase (PNP)

Purine Nucleoside Phosphorylase (PNP) is a pivotal enzyme in the purine salvage pathway, a metabolic route that recycles purine bases. wikipedia.org PNP catalyzes the reversible phosphorolytic cleavage of the glycosidic bond in 6-oxopurine nucleosides, such as inosine and guanosine, to yield the corresponding purine base and ribose-1-phosphate. wikipedia.orgnih.gov Notably, adenosine is not a direct substrate for PNP; it must first be converted to inosine by adenosine deaminase (ADA) to enter this part of the salvage pathway. wikipedia.org

Inhibition of PNP is a significant therapeutic strategy, particularly for inducing selective T-cell immunodeficiency, which is valuable in organ transplantation and for treating T-cell mediated autoimmune diseases. nih.govnih.gov Numerous purine nucleoside analogues have been developed as inhibitors of PNP. nih.govscbt.com While 5'-O-(Phosphonomethyl)adenosine is not a direct substrate for PNP, its presence as an adenosine analogue can influence the broader purine metabolism network. Its interaction with upstream enzymes like adenosine kinase can alter the pool of nucleosides available for the salvage pathway, indirectly affecting PNP activity.

Influence on Sulfate (B86663) Activation Enzymes and PAPS Biosynthesis

The universal sulfonate donor for all biological sulfation reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). wikipedia.org The biosynthesis of PAPS is a fundamental two-step process catalyzed by enzymes that activate inorganic sulfate. wikipedia.orgnih.gov

ATP Sulfurylase: In the first step, ATP sulfurylase catalyzes the reaction of ATP and inorganic sulfate to produce adenosine-5'-phosphosulfate (B1198388) (APS) and pyrophosphate. nih.gov

APS Kinase: In the second step, APS kinase phosphorylates APS at the 3'-hydroxyl group of the ribose, using another molecule of ATP, to form PAPS. nih.gov

As a stable analogue of adenosine monophosphate, 5'-O-(Phosphonomethyl)adenosine can be expected to interfere with this pathway. It could potentially act as a competitive inhibitor of ATP at the active site of ATP sulfurylase. Furthermore, its structural similarity to the intermediate product, APS, suggests it could also inhibit APS kinase by competing with APS for its binding site.

Regulatory Roles of APS on ATP Sulfurylase and APS Kinase

The intermediate molecule in PAPS synthesis, Adenosine-5'-phosphosulfate (APS), is not merely a passive substrate but an active regulator of the pathway. nih.gov It modulates the activity of both enzymes involved in its synthesis and consumption. nih.gov

Inhibition of ATP Sulfurylase: APS acts as a potent product inhibitor of ATP sulfurylase, competing with both substrates, ATP and sulfate. nih.govnih.gov

Inhibition of APS Kinase: APS also functions as an uncompetitive substrate inhibitor of APS kinase. nih.govnih.govnih.gov This type of inhibition often occurs when the inhibitor binds to the enzyme-substrate complex, in this case, the enzyme-MgATP complex, to form a dead-end complex. nih.govnih.gov

Stabilization of PAPS Synthase: In metazoans, ATP sulfurylase and APS kinase exist as a single bifunctional enzyme called PAPS synthase. APS has been identified as a highly specific stabilizer of this enzyme complex, likely by binding to the APS kinase domain. nih.gov

The intricate regulation by APS ensures a controlled flux through the sulfation pathway. 5'-O-(Phosphonomethyl)adenosine, as a non-hydrolyzable analogue of APS, has the potential to disrupt this delicate balance. By binding to the regulatory sites on ATP sulfurylase or APS kinase, it could act as a persistent inhibitor, uncoupling the pathway from its natural feedback mechanisms.

Table 1: Regulatory Effects of Adenosine-5'-phosphosulfate (APS) on PAPS Biosynthesis Enzymes

| Enzyme | Regulatory Role of APS | Type of Inhibition | Reference |

|---|---|---|---|

| ATP Sulfurylase | Product Inhibitor | Competitive with ATP and Sulfate | nih.gov, nih.gov |

| APS Kinase | Substrate Inhibitor | Uncompetitive with respect to MgATP | nih.gov, nih.gov |

| PAPS Synthase | Stabilizer | Binds to the APS kinase domain | nih.gov |

Substrate Mimicry in ATP-Binding Sites

The core biochemical function of 5'-O-(Phosphonomethyl)adenosine stems from its role as a substrate mimic in ATP-binding sites. Phosphonate analogues are chemically stable mimics of natural phosphates. frontiersin.org The phosphodiester bond (P-O-C) in nucleotides like ATP and AMP is susceptible to enzymatic hydrolysis, which is central to energy transfer and signaling. In contrast, the phosphonate bond (P-C-C) in 5'-O-(Phosphonomethyl)adenosine is resistant to this cleavage. rsc.org

This stability allows it to act as a competitive inhibitor of enzymes that bind adenosine nucleotides. When it binds to the active site of a kinase or synthase, it effectively occupies the site without allowing the catalytic reaction to proceed. This "locks" the enzyme in a substrate-bound conformation, preventing the binding and turnover of the natural substrate (e.g., ATP). This principle has been effectively used to study enzymes like adenylate kinase, where related multi-substrate analogues act as potent inhibitors by bridging both the AMP and ATP binding sites. exlibrisgroup.com In the context of PAPS biosynthesis, 5'-O-(Phosphonomethyl)adenosine could mimic ATP at the ATP sulfurylase active site, which requires ATP to adopt an unusual U-shaped conformation for the reaction to occur. nih.gov By binding to this site, the analogue would inhibit the first committed step in sulfate activation.

Crystal Structure Analysis of CD73 in Complex with Nucleotide Analogues

Crystal structures of human ecto-5'-nucleotidase (CD73) have revealed critical details about its function and inhibition. nih.gov CD73 is a dimeric enzyme anchored to the cell membrane that plays a crucial role in converting extracellular AMP to immunosuppressive adenosine. nih.govuni-leipzig.de This function makes it a significant target in cancer immunotherapy. nih.gov The enzyme consists of two main domains: an N-terminal domain that binds two zinc ions and a C-terminal domain that contains the substrate-binding site. nih.gov Structural studies have captured CD73 in both an "open" inactive state and a "closed" active state, demonstrating a significant conformational change of about 114 degrees upon substrate binding. nih.govresearchgate.net

Insights into Ligand Binding Pockets

The binding of nucleotide analogues to CD73 provides a wealth of information for inhibitor design. The crystal structures of CD73 in complex with adenosine and the non-hydrolyzable AMP analogue, adenosine 5'-(α,β-methylene)diphosphate (AMPCP), show that the C-terminal domain houses the primary binding site. nih.gov This domain movement is crucial for substrate selectivity, specifically for monophosphate nucleotides. nih.gov

Interestingly, studies have identified an additional binding pocket of approximately 210 ų in the C-terminal domain when the enzyme is in its open conformation. nih.gov This secondary pocket, revealed by the binding of both nucleotide-derived compounds and flavonoid-based inhibitors, presents a novel opportunity for the design of more potent and specific inhibitors that can exploit this space. nih.gov The binding of various ribonucleoside and deoxyribonucleoside monophosphates has been analyzed, showing a preference for ribonucleotide substrates, with AMP being the most effectively hydrolyzed. rcsb.org

Chelation of Metal Ions by Phosphonate Groups

The active site of CD73 contains two metal ions, typically zinc, which are essential for its catalytic activity. nih.govuni-leipzig.de The phosphonate groups of nucleotide analogues, such as 5'-O-(Phosphonomethyl)adenosine, play a crucial role in interacting with these metal ions. Phosphonates are known for their ability to form stable complexes with metal ions. nih.govresearchgate.net In enzymatic systems, this chelation is a key mechanism of inhibition. For instance, in protein kinases, the phosphate groups of ATP coordinate with magnesium ions, a process that is mimicked by phosphonate-containing inhibitors. cambridgemedchemconsulting.com The interaction between the negatively charged oxygen atoms of the phosphonate group and the positively charged metal ions within the enzyme's active site can stabilize the inhibitor-enzyme complex, leading to potent inhibition. This principle is widely applied in the design of metalloenzyme inhibitors. cambridgemedchemconsulting.com

Molecular Modeling and Docking Simulations for Inhibitor Design

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the binding of inhibitors to their target enzymes. These methods have been instrumental in the development of novel inhibitors for various enzymes, including those targeting the serotonergic receptor 2A (5-HT2A R) and α-aminophosphonates as potential anticancer agents. nih.govresearchgate.net For CD73, docking studies help in understanding how inhibitors like 5'-O-(Phosphonomethyl)adenosine and its derivatives fit into the active site. researchgate.net

These simulations can predict the binding affinity and orientation of a ligand within the binding pocket, guiding the chemical synthesis of more effective inhibitors. nih.gov By visualizing the interactions between the inhibitor and key amino acid residues, researchers can make rational modifications to the inhibitor's structure to enhance its potency and selectivity. nih.govresearchgate.net Molecular dynamics simulations further refine these models by providing insights into the stability of the ligand-enzyme complex over time. nih.gov

Conformational Analysis of Nucleoside Diphosphate Analogues

The three-dimensional shape, or conformation, of nucleoside diphosphate analogues is critical to their biological activity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism are employed to study the conformational preferences of these molecules in solution. nih.govnih.gov For example, a study on a trinucleoside diphosphate analogue revealed that it predominantly exists in a stacked conformation at low temperatures. nih.govnih.gov The analysis of NMR coupling constants provides detailed information about the sugar ring puckering (N- or S-type conformation) and the geometry of the phosphate backbone. nih.govnih.gov This understanding of the preferred conformations of these analogues is essential, as it dictates how they will interact with the binding site of an enzyme.

NMR and X-ray Studies of Structural Dynamics and Stacking Interactions

NMR and X-ray crystallography are complementary techniques that provide a comprehensive view of the structure and dynamics of macromolecules and their complexes. nih.govresearchgate.net While X-ray crystallography provides a high-resolution, static picture of a molecule in its crystallized state, NMR spectroscopy offers insights into its dynamic nature in solution. researchgate.netnih.gov

The combination of these techniques, often referred to as a hybrid approach, is particularly powerful for studying flexible systems. nih.gov For CD73, these methods have been used to characterize the extensive domain movements that occur during the catalytic cycle. nih.govuni-leipzig.de NMR can identify flexible regions, such as linker domains in multi-domain proteins, while X-ray crystallography can provide detailed atomic coordinates of the stable states. Furthermore, these techniques are invaluable for studying stacking interactions, where the aromatic rings of nucleotides or their analogues interact with each other, which can be a crucial factor in the binding and recognition process within an enzyme's active site. nih.govnih.govmdpi.com

Mechanism of Action at the Molecular and Cellular Level

Non-Hydrolyzable Phosphate (B84403) Mimicry

A primary mechanism of action for adenosine (B11128) phosphonates like AMP-CP is their function as non-hydrolyzable mimics of ATP. jenabioscience.com Many cellular processes are driven by the energy released from the hydrolysis of the terminal (gamma) phosphate of ATP. Enzymes such as kinases, ATPases, and helicases bind to ATP and catalyze this cleavage. AMP-CP, possessing a carbon atom in place of the oxygen between the alpha and beta phosphates, presents a stable phosphonate (B1237965) bond that is resistant to this enzymatic cleavage. nih.govnih.gov

This resistance to hydrolysis allows researchers to "trap" enzymes in an ATP-bound state, facilitating the study of enzyme-substrate complexes and the conformational changes that occur upon nucleotide binding. jenabioscience.comnih.gov While the rate of hydrolysis is significantly reduced, it is important to note that some ATPases can still slowly hydrolyze these analogs. nih.gov Nevertheless, their stability is sufficient to allow for detailed structural and functional studies that would be impossible with the transiently-bound natural substrate, ATP. This mimicry has been instrumental in elucidating the mechanisms of various ATP-dependent enzymes. jenabioscience.comnih.gov

Irreversible Enzyme Inactivation Mechanisms

While often utilized for their reversible, competitive inhibition, certain adenosine phosphonate analogs can be chemically modified to act as irreversible inhibitors. This typically involves the introduction of a reactive group, such as an azido (B1232118) group, to the molecule. nih.gov For instance, 2-azido-ADP, upon photoactivation, can form a covalent bond with the enzyme's active site. nih.govnih.gov This covalent modification permanently inactivates the enzyme, allowing for the identification and characterization of nucleotide-binding sites. nih.govfunaab.edu.ng

This technique has been particularly useful in studying multi-subunit enzymes like the H+-ATPase from chloroplasts (CF0F1). By selectively labeling different catalytic sites with 2-azido-[α-32P]ADP, researchers have been able to demonstrate that the modification of a single catalytic site can be sufficient to block the entire enzyme's activity, highlighting the cooperative nature of these multi-subunit complexes. nih.govnih.gov

Allosteric Regulation and Substrate Inhibition

Beyond the active site, 5'-O-(Phosphonomethyl)adenosine and its derivatives can exert regulatory effects through allosteric mechanisms. Allosteric regulation involves the binding of a molecule to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.gov In some cases, high concentrations of ATP itself can act as an allosteric inhibitor. aatbio.com Non-hydrolyzable analogs like AMP-PNP (a close relative of AMP-CP) have been used to study these allosteric effects without the complication of the molecule being consumed as a substrate. nih.gov

For example, in the case of P-glycoprotein, an ATP-dependent drug transporter, certain allosteric modulators can bypass the need for ATP hydrolysis to reset the transporter for another cycle. researchgate.net Furthermore, adenosine phosphonates can exhibit substrate inhibition, where at high concentrations, the binding of multiple substrate molecules (or their analogs) to the enzyme can lead to a decrease in its activity. This can occur through binding to allosteric sites or by interfering with the productive binding of the substrate at the active site. nih.gov

| Enzyme/Protein | ATP Analog | Type of Regulation | Effect |

| Protein Kinase A (PKA) | MnAMP-PNP | Allosteric | Stabilizes the inhibited state nih.gov |

| P-glycoprotein (Pgp) | 8-azido-ATP | Allosteric | Modulates substrate binding affinity researchgate.net |

| Adenosine Kinase (AK) | Phosphonate derivatives | Inhibition | Competitive with respect to adenosine nih.gov |

This table provides examples of allosteric regulation and substrate inhibition by ATP analogs.

Chain Termination Mechanisms in Polymerase Reactions

In the context of DNA and RNA synthesis, modified nucleotides can act as chain terminators. DNA and RNA polymerases catalyze the sequential addition of nucleoside triphosphates to a growing nucleic acid chain. wikipedia.orgyoutube.com This process requires a free 3'-hydroxyl group on the terminal nucleotide for the formation of a phosphodiester bond with the incoming nucleotide. wikipedia.orgyoutube.com

Certain analogs of adenosine triphosphate, when incorporated into a growing RNA or DNA strand, can prevent further elongation. This can occur if the analog lacks a 3'-hydroxyl group or if a modification at another position, such as the C8 position of the adenine (B156593) base, sterically hinders the polymerase from adding the next nucleotide. nih.gov For example, the triphosphate form of 8-chloroadenosine (B1666358) has been shown to cause chain termination when used as a substrate for poly(A) polymerase. nih.gov This mechanism is a cornerstone of DNA sequencing technologies and is also a mode of action for some antiviral and anticancer drugs.

Modulation of Signaling Pathways Reliant on ATP-Binding Proteins

A vast number of cellular signaling pathways are dependent on ATP-binding proteins, most notably protein kinases. aklectures.com These enzymes transfer a phosphate group from ATP to a substrate protein, a process called phosphorylation, which acts as a molecular switch to regulate the protein's activity. aklectures.comfiveable.me Given their structural similarity to ATP, non-hydrolyzable adenosine phosphonates can act as competitive inhibitors of many kinases. sigmaaldrich.comsigmaaldrich.com

By binding to the ATP-binding pocket of a kinase without being hydrolyzed, these analogs can block the phosphorylation of downstream targets, thereby inhibiting the signaling pathway. sigmaaldrich.com This makes them valuable tools for dissecting the roles of specific kinases in complex signaling cascades. For instance, the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis, can be modulated by adenosine analogs. nih.gov The ability to selectively inhibit kinases with these compounds has been crucial for understanding their roles in various diseases, including cancer and metabolic disorders. nih.govbris.ac.uk

Impact on Cellular Energy Metabolism Studies

Furthermore, adenosine and its monophosphate form (AMP) are important signaling molecules in their own right, regulating metabolic pathways in response to cellular energy status. nih.gov For instance, AMP can activate AMP-activated protein kinase (AMPK), which in turn shifts the cell from anabolic (energy-consuming) to catabolic (energy-producing) pathways. nih.govbris.ac.uk The use of stable adenosine phosphonate analogs in these studies helps to differentiate the signaling roles of these molecules from their roles as energy substrates. This has been particularly insightful in understanding conditions like hypoxia, where AMP can induce a hypometabolic state, potentially protecting cells from damage. nih.gov

Structure Activity Relationship Sar Studies of 5 O Phosphonomethyl Adenosine Analogues

Impact of N6-Substitution on Potency for Ecto-5'-Nucleotidase Inhibition

The substitution at the N6 position of the adenine (B156593) base in 5'-O-(Phosphonomethyl)adenosine analogues has a significant impact on their ability to inhibit ecto-5'-nucleotidase (CD73). This enzyme is responsible for the conversion of adenosine (B11128) monophosphate (AMP) to adenosine, a molecule that can suppress the immune response in the tumor microenvironment. researchgate.netnih.gov

Mono- versus Di-substitution Effects

Research into the N6-position of adenosine analogues has revealed distinct differences in activity based on whether the nitrogen is mono- or di-substituted. Generally, N6-cycloalkyl derivatives of adenosine and its analogues have shown increased potency at A1 adenosine receptors. nih.gov This suggests that the size and nature of the substituent at this position are critical for receptor interaction and, by extension, enzymatic inhibition.

Influence of Aryl(alkyl)amino Substituents

The introduction of aryl(alkyl)amino groups at the N6-position has been a key strategy in the development of potent ecto-5'-nucleotidase inhibitors. Studies have shown that N6-cycloalkyl derivatives are consistently more potent than their parent compounds at the A1 adenosine receptor. nih.gov For instance, N6-cyclopentyl-5'-chloroadenosine was found to be a highly selective agonist for the A1 receptor. nih.gov This highlights the importance of the lipophilicity and steric bulk of the substituent in enhancing inhibitory activity.

Effects of Ribose Modifications on Enzymatic Activity

Modifications to the ribose sugar moiety of 5'-O-(Phosphonomethyl)adenosine analogues play a crucial role in their interaction with ecto-5'-nucleotidase. Most alterations to the ribose structure have been found to be detrimental to the inhibitory potency of these compounds. nih.gov This indicates a strict requirement for the natural ribose conformation for optimal binding to the enzyme's active site.

Influence of Nucleobase Modifications (e.g., 1-deaza, 3-deaza, 7-deaza purines)

Modifying the purine (B94841) nucleobase itself offers another avenue to alter the inhibitory properties of 5'-O-(Phosphonomethyl)adenosine analogues.

| Modification | Effect on Ecto-5'-Nucleotidase Inhibition | Reference |

| 1-deaza | Detrimental | nih.gov |

| 3-deaza | Detrimental | nih.govmdpi.com |

| 7-deaza | Tolerated | researchgate.netnih.gov |

As the table illustrates, the position of the nitrogen atom within the purine ring is critical. While the removal of nitrogen at the 1 and 3 positions (1-deaza and 3-deaza) negatively impacts inhibitory activity, the 7-deaza modification is tolerated, suggesting that this position is less critical for the interaction with ecto-5'-nucleotidase. nih.gov In fact, 6-aryl-7-deazapurine ribonucleoside phosphonates have been identified as potent inhibitors of this enzyme. researchgate.net

Role of Phosphonate (B1237965) Modifications (e.g., alpha,beta-methylene bridge, 1,2-diphosphono-ethyl)

The phosphonate group is a key feature of these adenosine analogues, providing stability against enzymatic degradation. nih.govnih.gov Modifications to this part of the molecule can significantly affect their inhibitory profile.

| Phosphonate Modification | Impact on Activity | Reference |

| alpha,beta-methylene bridge | Lends greater stability toward enzymatic hydrolysis. | nih.gov |

| 1,2-diphosphono-ethyl | Not tolerated for ecto-5'-nucleotidase inhibition. | nih.gov |

The introduction of an alpha,beta-methylene bridge in place of the pyrophosphate linkage can increase the stability of the molecule, which is a desirable property for a drug candidate. nih.gov However, more extensive modifications, such as the 1,2-diphosphono-ethyl group, have been shown to be detrimental to the inhibition of ecto-5'-nucleotidase. nih.gov

Design Principles for Nucleoside Phosphonate Drug Analogues

The overarching goal in designing nucleoside phosphonate drug analogues is to create molecules that can effectively mimic natural nucleoside triphosphates while exhibiting improved stability and cellular permeability. acs.orgumbreitkatalog.de A key principle is the use of a phosphonate group to replace the more labile phosphate (B84403) ester linkage, thereby preventing enzymatic degradation. nih.govnih.gov

A successful strategy involves designing these analogues as prodrugs. acs.org This approach masks the charged phosphonate group with biolabile protecting groups, allowing the molecule to cross cell membranes more efficiently. acs.org Once inside the cell, these protecting groups are cleaved, releasing the active drug.

Furthermore, the design of these analogues often focuses on creating mimics of the transition state of the enzymatic reaction they are intended to inhibit. nih.gov By closely resembling the transition state, these inhibitors can bind with high affinity to the enzyme's active site, leading to potent inhibition. The development of α-carboxy nucleoside phosphonates, which act as inhibitors of viral DNA polymerases without needing prior metabolic conversion, exemplifies this principle. researchgate.net

Applications As a Research Probe and Tool in Biological Systems

Investigation of ATP-Dependent Enzyme Functions

5'-O-(Phosphonomethyl)adenosine and its analogs are invaluable tools for dissecting the mechanisms of ATP-dependent enzymes. As a stable analog of adenosine (B11128) monophosphate (AMP), it can be used to study enzymes that either bind or process AMP. For instance, analogs of AMP, such as the arsonomethyl analogue, have been shown to be substrates for enzymes like adenylate kinase. nih.gov In such studies, the analogue competes with the natural substrate, AMP, allowing researchers to determine kinetic parameters like the Michaelis constant (Km) and the specificity constant, providing insight into the enzyme's efficiency and substrate preference. nih.gov

The use of nucleotide analogs that are resistant to hydrolysis enables the study of enzyme-substrate interactions in a more controlled manner. While fluorescent ATP analogs can be used for real-time monitoring of ATP hydrolysis in live cells, stable non-hydrolyzable or slowly-hydrolyzable analogs like 5'-O-(Phosphonomethyl)adenosine are crucial for in vitro assays designed to characterize the specific steps of an enzymatic reaction. nih.gov By acting as a competitive inhibitor or a substrate, the compound helps in understanding the function of enzymes that are central to cellular energy metabolism. nih.gov

Table 1: Investigating ATP-Dependent Enzymes with AMP Analogs

| Enzyme Studied | Analog Type | Research Finding | Reference |

|---|

Probing Purinergic Signaling Pathways

Purinergic signaling involves the release of purine (B94841) nucleotides like ATP and adenosine, which then act on specific purinergic receptors (P1 and P2) to regulate a vast array of physiological processes. wikipedia.orgwikipedia.org ATP, released by cells, is rapidly broken down by ectonucleotidases into ADP, AMP, and finally adenosine. nih.govmdpi.com Adenosine then primarily acts on P1 receptors. nih.govnih.gov

5'-O-(Phosphonomethyl)adenosine, as a stable AMP analog, is a crucial tool for probing this signaling cascade. Its resistance to degradation by 5'-nucleotidase allows researchers to study the specific effects of sustained AMP levels or its direct interaction with purinergic receptors without the confounding variable of its rapid conversion to adenosine. Synthetic nucleotide 5'-monophosphates have been shown to activate cardiac P2X receptors, demonstrating that AMP analogs can directly modulate the activity of these ion channels. nih.gov This allows for the detailed characterization of receptor subtypes and their downstream signaling pathways, which are involved in everything from neurotransmission to immune responses. nih.govuiuc.edu

Table 2: Families of Purinergic Receptors

| Receptor Family | Primary Agonist(s) | Receptor Subtypes | Signaling Mechanism |

|---|---|---|---|

| P1 | Adenosine | A1, A2A, A2B, A3 | G protein-coupled |

| P2X | ATP | P2X1-7 | Ligand-gated ion channels |

Research into Nucleotide Metabolism and Homeostasis

The maintenance of appropriate intracellular concentrations of nucleotides, known as nucleotide homeostasis, is critical for normal cellular function, particularly for processes like DNA replication and RNA synthesis. youtube.com The metabolism of adenine (B156593) nucleotides is a complex network of synthesis and degradation pathways. mdpi.comnih.gov Key enzymes in this process include adenylate kinase, which interconverts ATP, ADP, and AMP, and AMP deaminase, which converts AMP to inosine (B1671953) monophosphate (IMP). mdpi.com

5'-O-(Phosphonomethyl)adenosine serves as a valuable research probe in studies of nucleotide metabolism. By introducing this stable AMP analog into cellular or in vitro systems, scientists can investigate the activity and regulation of enzymes that process AMP. nih.gov For example, it can be used to study the kinetics and inhibition of AMP deaminase or 5'-nucleotidase, providing insights into how cells maintain the balance of their adenine nucleotide pools. mdpi.com Understanding these pathways is crucial, as imbalances in nucleotide metabolism are linked to various diseases. nih.gov

Use in Studies of Cellular Stress Responses and DNA Metabolism

Cells are constantly exposed to various forms of stress, including genotoxic stress that can lead to DNA damage. Nucleotide metabolism is intricately linked to the cellular stress response and DNA repair mechanisms. nih.gov For instance, certain dinucleoside polyphosphates have been implicated in stress signaling and DNA metabolism. nih.gov Furthermore, poly(ADP-ribose) polymerases (PARPs) use NAD+, a derivative of ATP, to signal DNA damage and recruit repair machinery. nih.gov

The signal molecule 3'-phosphoadenosine 5'-phosphate (PAP) has been shown to accumulate during desiccation stress, highlighting the role of adenosine derivatives in stress tolerance. nih.gov As a stable adenosine nucleotide analog, 5'-O-(Phosphonomethyl)adenosine can be utilized to explore the signaling roles of adenosine nucleotides in response to cellular stress. By resisting degradation, it allows researchers to investigate the downstream consequences of elevated adenosine monophosphate levels on stress-responsive pathways and DNA metabolism, helping to clarify the complex network that maintains genomic integrity.

Application in in vitro and ex vivo Enzyme Assays for Biochemical Characterization

Biochemical characterization of enzymes relies heavily on in vitro and ex vivo assays. nih.govnih.gov In these controlled environments, researchers can meticulously study enzyme kinetics, substrate specificity, and the effects of inhibitors. 5'-O-(Phosphonomethyl)adenosine and similar nucleotide analogs are frequently used in such assays. nih.gov

In vitro, an analog can be used as a substrate to measure the rate of an enzymatic reaction under various conditions, which helps in determining key parameters like Vmax and Km. nih.gov For example, an AMP analogue was used to characterize rabbit adenylate kinase, revealing a significantly altered Michaelis constant compared to the natural substrate. nih.gov Ex vivo experiments, such as those using isolated tissues or cells like cardiomyocytes, can employ these analogs to study physiological responses. nih.gov For instance, a synthetic 5'-monophosphate was used to induce a current in cardiomyocytes, characteristic of P2X4R activation, allowing for the characterization of the receptor's function in a near-native environment. nih.gov

Table 3: Types of Enzyme Assays Utilizing Nucleotide Analogs

| Assay Type | Description | Purpose | Reference |

|---|---|---|---|

| In Vitro | Experiments conducted in a controlled environment outside of a living organism (e.g., in a test tube). | To determine enzyme kinetics (Km, Vmax), substrate specificity, and inhibitor effects. | nih.govnih.gov |

| Ex Vivo | Experiments conducted on or in tissues from an organism in an external environment with minimum alteration of natural conditions. | To study the physiological or biochemical responses of tissues or cells to a specific compound. | nih.gov |

Elucidating Mechanisms of Adenosine-Mediated Immunosuppression in Preclinical Models

The tumor microenvironment is often characterized by high levels of extracellular adenosine, which has potent immunosuppressive effects and helps cancer cells evade the immune system. nih.govnih.gov This adenosine is primarily generated from the breakdown of ATP released by cancer cells, with the ectoenzymes CD39 and CD73 converting ATP to AMP and then to adenosine, respectively. frontiersin.org

Targeting this adenosinergic pathway is a promising strategy in cancer immunotherapy. nih.govnih.gov Preclinical models are essential for understanding the intricate mechanisms of adenosine-mediated immunosuppression. 5'-O-(Phosphonomethyl)adenosine, as a stable AMP analog, can be used in these models to investigate the role of AMP and its subsequent conversion to adenosine in modulating immune cell function. For example, in preclinical studies, the inhibition of CD73, which would lead to an accumulation of AMP, has been shown to enhance the therapeutic response to chemotherapy by boosting anti-tumor immunity. nih.gov By using a stable analog like 5'-O-(Phosphonomethyl)adenosine, researchers can directly study the impact of sustained AMP signaling on immune cells such as T cells and myeloid-derived suppressor cells in a controlled manner, helping to unravel the complexities of immunosuppression and identify new therapeutic targets. frontiersin.org

Analytical Methodologies in the Research of 5 O Phosphonomethyl Adenosine

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) in Synthesis and Purity Assessment

Spectroscopic methods are fundamental in the verification of the chemical structure and purity of synthesized 5'-O-(Phosphonomethyl)adenosine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal techniques employed for this purpose.

In the context of related oligodeoxyribonucleoside methylphosphonates, both ¹H and ³¹P NMR spectroscopy are utilized to confirm the identity and stereochemistry of the phosphonate (B1237965) linkage. Two-dimensional NMR techniques, such as 2D-NOE (Nuclear Overhauser Effect), are instrumental in assigning proton signals and establishing the absolute configuration at the phosphorus atom. nih.gov Chemical shift differences in NMR spectra are often localized to the nucleotides immediately adjacent to the methylphosphonate (B1257008) modification, providing clear evidence of the substitution. nih.gov

Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly valuable for verifying the elemental composition.

Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC/ESI-MS) is a highly sensitive and specific method for the analysis of nucleotides like 5'-O-(Phosphonomethyl)adenosine. This technique is used both for purity assessment and for quantitative analysis in biological matrices.

The methodology for analyzing adenosine (B11128) and its derivatives typically involves reverse-phase liquid chromatography to separate the compound of interest from impurities. nih.gov A common column choice is a C18 stationary phase. nih.govmassbank.eu The mobile phase often consists of a gradient of acetonitrile (B52724) and water containing a modifier like formic acid to improve protonation and chromatographic peak shape. nih.govmassbank.eu

Following chromatographic separation, the analyte is introduced into the mass spectrometer via an ESI source, which is well-suited for ionizing polar molecules like nucleotides. Tandem mass spectrometry (MS/MS) is then used for selective detection and quantification. This involves selecting the protonated molecular ion ([M+H]⁺) of the compound as the precursor ion and then fragmenting it to produce characteristic product ions. For adenosine, the transition of m/z 268 → 136 is typically monitored. nih.gov This level of specificity allows for accurate detection even in complex samples.

Table 1: Representative LC/ESI-MS Parameters for Adenosine Derivative Analysis

| Parameter | Value/Condition |

|---|---|

| Chromatography | |

| Column | Atlantis dC₁₈, Zorbax Eclipse Plus C18 massbank.eunih.gov |

| Mobile Phase | A: Acetonitrile, B: 0.2% Formic acid in water nih.gov |

| Flow Rate | 0.50 mL/min nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI) nih.gov |

| Monitored Transition (for Adenosine) | m/z 268 → 136 nih.gov |

Chromatographic Purification Techniques (e.g., RP-HPLC, Ion Exchange Chromatography)

The purification of 5'-O-(Phosphonomethyl)adenosine from synthetic reaction mixtures is critical to obtaining a sample of high purity for subsequent biological testing. The primary methods used are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion Exchange Chromatography.

Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. While nucleotides are generally polar, the presence of the adenine (B156593) base allows for retention on nonpolar stationary phases like C18. Often, an ion-pairing agent is added to the mobile phase to enhance the retention and separation of anionic nucleotides on the reverse-phase column.

Ion Exchange Chromatography (IEC): This is a powerful technique for purifying charged molecules like phosphonates. Because the phosphonate group is negatively charged at neutral pH, anion exchange chromatography is employed. In this method, the compound binds to a positively charged stationary phase (e.g., diethylaminoethyl (DEAE) or Dowex resins). nih.govnih.gov The bound molecules are then eluted by increasing the concentration of a competing salt in the mobile phase, such as sodium chloride or ammonium (B1175870) acetate. helixchrom.com This method effectively separates the desired phosphonate from uncharged or differently charged impurities.

Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics on a single column, has also proven effective for separating complex mixtures of nucleotides and nucleosides. sielc.com

Enzyme-Linked Assays for Potency and Selectivity Determination

To determine the biological activity of 5'-O-(Phosphonomethyl)adenosine, various enzyme-linked assays are employed. These assays measure the ability of the compound to inhibit specific target enzymes.

One key target for adenosine analogues is adenosine kinase (AK), an enzyme that phosphorylates adenosine. Inhibition of AK can increase the local concentration of adenosine, which has therapeutic effects. The inhibitory activity of phosphonate derivatives against AK can be measured using purified enzyme. nih.gov The assay typically follows the conversion of radiolabeled adenosine to adenosine monophosphate (AMP), and the reduction in this conversion in the presence of the inhibitor indicates its potency. nih.gov

Furthermore, cell-based assays are used to confirm that the compound is active in a physiological context. For example, the inhibition of ³H-adenosine uptake and its incorporation into macromolecules in cultured mammalian cells can serve as a measure of intracellular AK inhibition. nih.gov

For antiviral applications, such as against Hepatitis C Virus (HCV), the diphosphorylated form of 5'-O-(Phosphonomethyl)adenosine is tested in nucleotide incorporation assays using the viral RNA-dependent RNA polymerase (e.g., NS5B). These assays determine if the analogue can act as a chain terminator of viral RNA synthesis.

Kinetic Analysis of Enzyme Inhibition

Kinetic analysis is performed to understand the mechanism by which 5'-O-(Phosphonomethyl)adenosine or its active metabolites inhibit a target enzyme. These studies determine key parameters such as the inhibition constant (Kᵢ) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

For related adenosine phosphosulfate analogues inhibiting enzymes like PAPS synthase, detailed kinetic studies have been performed. These studies have shown that such analogues can act as potent product inhibitors, being competitive with substrates like ATP. nih.gov They can also exhibit uncompetitive substrate inhibition by binding to the enzyme-product complex (e.g., an Enzyme-ADP complex) to form a dead-end complex, which prevents the catalytic cycle from proceeding. nih.gov

In studies of related inhibitors of dinucleoside tetraphosphatases, the inhibition was found to be competitive with respect to the natural substrate, and specific Kᵢ values were determined. nih.gov For example, 1,4-Di(adenosine-5'-O-phosphorothio)erythritol, a related analogue, showed Kᵢ values of 0.15 µM and 1.5 µM against lupin and human (asymmetrical) Ap₄A hydrolases, respectively. nih.gov

Such kinetic data are crucial for structure-activity relationship (SAR) studies, which aim to design more potent and selective inhibitors. For instance, studies on adenosine kinase inhibitors have suggested that the partial positive charge on the central phosphorus atom is a key determinant of inhibitory activity. nih.gov

Table 2: Examples of Kinetic Inhibition Data for Related Adenosine Analogues

| Inhibitor | Target Enzyme | Inhibition Type | Kᵢ Value |

|---|---|---|---|

| 1,4-Di(adenosine-5'-O-phosphorothio)erythritol | Human (asymmetrical) Ap₄A hydrolase | Competitive | 1.5 µM nih.gov |

| Di(adenosine-5'-O-phosphorothio)-di(phosphorothio)pentaerythritol | Prokaryotic (symmetrical) Ap₄A hydrolase | Competitive | 0.04 µM nih.gov |

Broader Biochemical and Metabolic Implications

Role in Extracellular Nucleotide Metabolism and Adenosine (B11128) Regulation

Extracellular nucleotides, including ATP and its breakdown products, are crucial signaling molecules that mediate a wide array of physiological effects through purinergic receptors. Dinucleoside polyphosphates, for instance, have been implicated in extracellular purinergic signaling. nih.govnih.gov The metabolism of these signaling molecules is tightly regulated by ecto-enzymes.

As a stable analogue of AMP, 5'-O-(Phosphonomethyl)adenosine is resistant to degradation by ecto-5'-nucleotidase (CD73), an enzyme that converts AMP to adenosine. nih.gov This resistance suggests a potential to disrupt the normal flux of extracellular adenosine generation from AMP. The regulation of adenosine levels in the extracellular space is critical, as adenosine itself is a potent signaling molecule with its own set of receptors.

Furthermore, analogues of AMP, including 5'-phosphonate derivatives, have been explored for their activity at P2X receptors, which are ATP-gated ion channels. nih.gov This indicates that synthetic AMP analogues can interact with components of the purinergic signaling cascade, potentially modulating cellular responses to extracellular nucleotides. The stability of the phosphonate (B1237965) linkage makes compounds like 5'-O-(Phosphonomethyl)adenosine useful probes for investigating these complex signaling networks.

Interplay with Intracellular Adenosine Metabolism

Intracellularly, adenosine and its phosphorylated derivatives are central to energy homeostasis and numerous signaling pathways. The concentration of molecules like diadenosine tetraphosphate (B8577671) (Ap4A) has been shown to fluctuate with the cell cycle, increasing dramatically during the S phase and suggesting a role in the onset of DNA synthesis. nih.gov

The stability of the phosphonomethylene bridge in 5'-O-(Phosphonomethyl)adenosine provides resistance to hydrolysis by intracellular 5'-nucleotidases, which would otherwise convert it to adenosine. nih.gov This property allows it to persist within the cell and potentially interfere with processes that are regulated by the intracellular AMP/ATP ratio or by adenosine itself. For example, it could act as a competitive inhibitor of enzymes that utilize AMP as a substrate or an allosteric regulator.

Studies on other modified adenosine nucleotides, such as 5'-O-monophosphoryladenylyl(2'→5')adenylyl(2'→5')adenosine, have shown they can act as antagonists in intracellular processes like the interferon-induced, oligo(A)-mediated activation of RNase L, which is involved in antiviral defense and the control of protein synthesis. nih.gov This highlights the potential for synthetic adenosine derivatives to modulate fundamental intracellular events.

Connection to Purine (B94841) Salvage Pathways

The purine salvage pathway is a critical metabolic route for recycling purine bases from the breakdown of nucleic acids, thereby conserving energy. nih.gov This pathway relies on enzymes like adenine (B156593) phosphoribosyltransferase (APRT), which converts adenine to AMP, and adenosine kinase, which phosphorylates adenosine to form AMP. nih.gov

As an AMP analogue, 5'-O-(Phosphonomethyl)adenosine could theoretically interact with enzymes of the purine salvage pathway. For instance, it might act as a feedback inhibitor on key enzymes that regulate the flow of purine synthesis and salvage. The de novo purine synthesis pathway, which builds purines from simpler precursors, is tightly regulated by the end products, including AMP and GMP. nih.govyoutube.com An accumulation of a stable AMP analogue could potentially signal a state of purine sufficiency, thereby downregulating de novo synthesis.

| Enzyme | Role in Purine Metabolism | Potential Interaction with 5'-O-(Phosphonomethyl)adenosine |

| Adenine phosphoribosyltransferase (APRT) | Converts adenine to AMP in the salvage pathway. nih.govnih.gov | Could be subject to product inhibition by the AMP analogue. |

| Adenosine kinase | Phosphorylates adenosine to AMP in the salvage pathway. nih.gov | The analogue is not a substrate but could potentially interact with the enzyme's regulatory sites. |

| AMP deaminase | Converts AMP to IMP, redirecting purine metabolism. nih.gov | The analogue might inhibit this enzyme, altering the balance between adenine and guanine (B1146940) nucleotide pools. |

| Ribose-phosphate pyrophosphokinase | Produces PRPP, a key substrate for both de novo and salvage pathways; inhibited by ADP and GDP. youtube.com | Altered intracellular nucleotide pools due to the presence of the analogue could indirectly affect its activity. |

Implications for Biosynthetic Pathways (e.g., Sulfate (B86663) Assimilation)

In many organisms, including plants and bacteria, the assimilation of inorganic sulfate into biologically useful molecules requires an activation step. This process involves the enzyme ATP sulfurylase, which catalyzes the reaction of ATP and sulfate to form adenosine 5'-phosphosulfate (APS) and pyrophosphate. nih.gov APS is a key intermediate, standing at a metabolic branchpoint. nih.gov It can be further phosphorylated to 3'-phospho-adenosine-5'-phosphosulfate (PAPS) by APS kinase or directly reduced to sulfite (B76179) by APS reductase. nih.gov

The structure of APS is adenosine monophosphate with a sulfate group attached to the 5'-phosphate. Given that 5'-O-(Phosphonomethyl)adenosine is an analogue of AMP, it shares the core adenosine-5'-monophosphate structure. While not a direct substrate or product in the sulfate assimilation pathway, its presence could theoretically influence the enzymes involved. For example, APS itself is known to be a potent product inhibitor of ATP sulfurylase and can also act as an uncompetitive substrate inhibitor for APS kinase. nih.govnih.gov A stable AMP analogue might mimic some of these regulatory effects, although such interactions have not been specifically documented for 5'-O-(Phosphonomethyl)adenosine.

The functional knockout of the APS reductase gene in the moss Physcomitrella patens has revealed the existence of an alternative sulfate assimilation pathway involving PAPS reductase, demonstrating that two distinct APS- and PAPS-dependent pathways can coexist. nih.gov This highlights the complexity and adaptability of biosynthetic pathways involving adenosine nucleotides.

| Compound | Chemical Formula (Adenosine-5'-X) | Role in Sulfate Assimilation |

| Adenosine 5'-monophosphate (AMP) | -PO(OH)₂ | Core component of ATP and APS. |

| 5'-O-(Phosphonomethyl)adenosine | -CH₂-PO(OH)₂ | Stable analogue of AMP. |

| Adenosine 5'-phosphosulfate (APS) | -PO(OH)-O-SO₃H | Key intermediate; product of ATP sulfurylase and substrate for APS kinase/reductase. nih.govdrugbank.com |

| 3'-phospho-adenosine-5'-phosphosulfate (PAPS) | -PO(OH)-O-SO₃H (with additional 3'-phosphate) | The "active sulfate" used in most sulfation reactions. nih.govnih.gov |

Future Directions in Academic Research on 5 O Phosphonomethyl Adenosine

Development of Novel Derivatives with Enhanced Specificity

The development of new derivatives of 5'-O-(Phosphonomethyl)adenosine is a key area of future research, with a focus on enhancing inhibitory potency and specificity for target enzymes. mdpi.comnih.gov The synthesis of analogs with modifications to the adenosine (B11128), ribose, or phosphonate (B1237965) moieties allows for a systematic exploration of structure-activity relationships.

One promising approach involves the synthesis of 5'-deoxy-5'-amino-5'-C-methyl adenosine derivatives. The introduction of a methyl group at the 5'-C position has been shown to improve the inhibitory activity against enzymes like DOT1L, a histone methyltransferase. nih.gov Further exploration of such modifications could lead to the development of highly potent and selective inhibitors.

Another strategy focuses on creating derivatives that can act as prodrugs, which are metabolized into the active inhibitor within the target tissue or cell type. This approach can improve the pharmacokinetic properties of the compound and reduce off-target effects. For example, a novel A2A receptor prodrug has been developed that requires metabolization by ecto-5'-nucleotidase (CD73) to become active, thereby targeting the effects to tissues with high CD73 expression. researchgate.net

The table below summarizes some examples of adenosine derivatives and their targeted enzymes, highlighting the ongoing efforts to improve specificity and therapeutic potential.

| Derivative Class | Target Enzyme | Rationale for Development |

| 5'-deoxy-5'-amino-5'-C-methyl adenosine derivatives | DOT1L | Introduction of a 5'-C-methyl group to enhance inhibitory activity. nih.gov |

| N6-benzyladenosine analogs | Farnesyl pyrophosphate synthase (FPPS) | To improve anticancer activity by targeting the mevalonate (B85504) pathway. mdpi.com |

| 5'-O-(N-L-aminoacyl)-sulfamoyl adenosines | Aminoacyl tRNA synthetase (aaRS) | To develop novel antibacterial agents. nih.gov |

| A2A receptor prodrugs | Ecto-5'-nucleotidase (CD73) | To achieve targeted activation in tissues with high CD73 expression. researchgate.net |

Future research in this area will likely involve a combination of synthetic chemistry, computational modeling, and high-throughput screening to design and identify the next generation of adenosine phosphonate inhibitors with superior therapeutic profiles.

Exploration of New Enzymatic Targets

While ecto-5'-nucleotidase (CD73) is the most well-characterized target of 5'-O-(Phosphonomethyl)adenosine, future research will likely uncover additional enzymatic targets, expanding the potential therapeutic applications of this class of compounds. Several enzymes involved in purine (B94841) metabolism and other cellular pathways are known to interact with adenosine and its analogs, making them plausible targets for adenosine phosphonates.

One such enzyme is adenosine kinase (AK) , which plays a crucial role in regulating intracellular adenosine levels by phosphorylating it to adenosine monophosphate (AMP). nih.gov Inhibition of AK can lead to an increase in intracellular and extracellular adenosine, which can have various physiological effects. Studies have shown that certain phosphonate and bisphosphonate derivatives can inhibit AK activity. nih.gov Therefore, it is conceivable that 5'-O-(Phosphonomethyl)adenosine or its derivatives could also modulate AK activity.

Another potential target is threonine synthase , an enzyme involved in amino acid biosynthesis. Inorganic phosphate (B84403) and AMP have been shown to inhibit threonine synthase, and this inhibition is structurally specific for AMP. nih.gov Given the structural similarity of 5'-O-(Phosphonomethyl)adenosine to AMP, it is plausible that it could also act as an inhibitor of this enzyme.

Furthermore, enzymes involved in the synthesis of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), a universal sulfate (B86663) donor, are also potential targets. Adenosine-5'-phosphosulfate (B1198388) (APS) is an intermediate in this pathway and acts as a modulator of the enzymes involved. nih.gov The structural resemblance of 5'-O-(Phosphonomethyl)adenosine to APS suggests that it might interfere with this pathway.

The table below lists potential alternative enzymatic targets for 5'-O-(Phosphonomethyl)adenosine and its derivatives.

| Potential Enzymatic Target | Cellular Function | Rationale for Exploration |

| Adenosine Kinase (AK) | Regulation of adenosine levels | Phosphonate derivatives are known to inhibit AK. nih.gov |

| Threonine Synthase | Amino acid biosynthesis | AMP is a known inhibitor, suggesting similar compounds may also inhibit. nih.gov |

| PAPS Synthase | Sulfate donor synthesis | Structural similarity to the intermediate APS. nih.gov |

| Phospholipase D | Phosphatidylcholine hydrolysis | Involved in the enzymatic synthesis of nucleoside 5'-monophosphates. nih.gov |

Identifying and validating these new enzymatic targets will be crucial for understanding the full spectrum of biological activities of 5'-O-(Phosphonomethyl)adenosine and for developing novel therapeutic strategies.

Advanced Structural Studies of Enzyme-Inhibitor Complexes